3-(2-Fluoro-4-methoxyphenyl)thiophene-2-carboxylic acid
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Overview
Description
3-(2-Fluoro-4-methoxyphenyl)thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 3-(2-Fluoro-4-methoxyphenyl)thiophene-2-carboxylic acid, can be achieved through various methods. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-4-methoxyphenyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents like bromine (Br2) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
3-(2-Fluoro-4-methoxyphenyl)thiophene-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-4-methoxyphenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
3-(2-Fluoro-4-methoxyphenyl)thiophene-2-carboxylic acid is unique due to the presence of both a fluorine atom and a methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of substituents is not commonly found in other thiophene derivatives, making it a compound of interest for further research and development .
Properties
Molecular Formula |
C12H9FO3S |
---|---|
Molecular Weight |
252.26 g/mol |
IUPAC Name |
3-(2-fluoro-4-methoxyphenyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H9FO3S/c1-16-7-2-3-8(10(13)6-7)9-4-5-17-11(9)12(14)15/h2-6H,1H3,(H,14,15) |
InChI Key |
HPTWUPNTISLYNG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(SC=C2)C(=O)O)F |
Origin of Product |
United States |
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